molecular formula C25H25N7O B2685744 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1797725-72-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2685744
CAS No.: 1797725-72-4
M. Wt: 439.523
InChI Key: XOESIRSHFBXTFU-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C25H25N7O and its molecular weight is 439.523. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a triazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4} with a molecular weight of approximately 423.43 g/mol. The structure includes a piperazine ring, a diphenylpropanone core, and a pyridazine substituted with a triazole group. The presence of these functional groups contributes to its potential biological activities.

PropertyValue
Molecular FormulaC20H21N7O4
Molecular Weight423.43 g/mol
Purity≥ 95%
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds within the same structural family. For instance, compounds derived from β-aryl ketones have shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. The synthesized derivatives exhibited higher cytotoxicity than the standard drug Tamoxifen in certain assays .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of similar compounds on MCF-7 cells:

  • Tested Compounds: Various derivatives were synthesized based on the β-aryl ketone scaffold.
  • Method: MTT assay was used to measure cell viability.
  • Results: The tested compounds demonstrated significant cell death in cancerous cells while exhibiting low toxicity towards normal cells.

The mechanism by which these compounds exert their cytotoxic effects may involve:

  • Induction of Apoptosis: Triggering programmed cell death pathways in cancer cells.
  • Inhibition of Cell Proliferation: Interfering with the cell cycle progression.
  • Targeting Specific Molecular Pathways: Such as estrogen receptor modulation or inhibition of kinases involved in tumor growth.

Antimicrobial Activity

Additionally, compounds featuring triazole and piperazine moieties have been investigated for their antimicrobial properties . Triazoles are known for their antifungal activity, while piperazine derivatives often exhibit antibacterial effects.

Research Findings

A study indicated that triazole-containing compounds demonstrated:

  • Broad-spectrum Antifungal Activity: Effective against various fungal strains.
  • Antibacterial Effects: Inhibitory activity against Gram-positive and Gram-negative bacteria.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicity profile of these compounds. Preliminary studies suggest that while they are effective against cancer cells, they maintain lower toxicity towards non-cancerous cells. This selectivity is vital for therapeutic applications.

Properties

IUPAC Name

3,3-diphenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O/c33-25(17-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21)31-15-13-30(14-16-31)23-11-12-24(29-28-23)32-19-26-18-27-32/h1-12,18-19,22H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOESIRSHFBXTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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